molecular formula C10H10N2O B1275533 3-(3-Methylphenyl)-1,2-oxazol-5-amine CAS No. 86685-97-4

3-(3-Methylphenyl)-1,2-oxazol-5-amine

Cat. No. B1275533
CAS RN: 86685-97-4
M. Wt: 174.2 g/mol
InChI Key: ONTZXIMFRONHNL-UHFFFAOYSA-N
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Description

The compound "3-(3-Methylphenyl)-1,2-oxazol-5-amine" is a derivative of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of the amine group at the fifth position and the methylphenyl group at the third position indicates potential for varied chemical reactivity and biological activity. Oxazoles and their derivatives are of significant interest due to their presence in various biologically active compounds and their utility in synthetic chemistry.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through several methods. One approach involves the electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide, which avoids the use of toxic chemicals and catalysts, providing a mild and efficient pathway . Another method includes the BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile, leading to high yields of 5-aryl-2-chloromethyloxazoles, which can be further substituted with amines to afford various secondary and tertiary amines . Additionally, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines can lead to the formation of 4-hydroxy-2-oxazolidinones, with the reaction conditions being dependent on the basicity of the amines .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be elucidated using X-ray crystallography and quantum-chemical calculations. For instance, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound with a similar heterocyclic framework, was determined using these methods . The crystal structure of related compounds can reveal important features such as intermolecular contacts and the conformation of the molecule in the solid state .

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines can lead to the formation of new heterocyclic systems . The reactivity of oxazole derivatives can also be influenced by substituents, as seen in the solvent-free interaction between triazines and triazol-3-amines, leading to the formation of functionalized pyridines . Furthermore, the reaction of methyl 3-arylamino-2-benzoylaminopropenoates can lead to the formation of bis-oxazolones under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be influenced by their molecular structure. For instance, the presence of different substituents can affect the compound's boiling point, melting point, solubility, and stability. The electronic structure properties, such as chemical hardness, potential electronegativity, and electrophilicity index, can be determined using density functional theory (DFT) calculations, providing insights into the compound's reactivity and potential biological activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Formation and Reaction of Oxazoles : A study by Ibata and Isogami (1989) describes the synthesis of N-substituted 2-(aminomethyl)oxazoles, highlighting the chemical reactions and formation processes relevant to compounds like 3-(3-Methylphenyl)-1,2-oxazol-5-amine. This research provides insights into the synthesis methods and chemical properties of such compounds (Ibata & Isogami, 1989).

Antimicrobial and Antitumor Properties

  • Antimicrobial Activities : Bektaş et al. (2007) explored the synthesis of triazole derivatives, including structures related to 3-(3-Methylphenyl)-1,2-oxazol-5-amine, and evaluated their antimicrobial activities. This indicates potential applications in combating bacterial infections (Bektaş et al., 2007).
  • Antitumor Applications : Bradshaw et al. (2002) discussed the preclinical evaluation of amino acid prodrugs of antitumor benzothiazoles, which includes compounds structurally similar to 3-(3-Methylphenyl)-1,2-oxazol-5-amine. This suggests potential applications in cancer therapy (Bradshaw et al., 2002).

Enzyme Inhibition for Treating Inflammation-Related Diseases

  • Inhibiting 5-Lipoxygenase : Suh et al. (2015) synthesized and evaluated N-aryl-5-aryloxazol-2-amine derivatives as inhibitors of 5-lipoxygenase, a key enzyme in leukotriene synthesis. These findings suggest potential applications for 3-(3-Methylphenyl)-1,2-oxazol-5-amine in treating diseases related to inflammation, such as asthma and rheumatoid arthritis (Suh, Yum, & Cho, 2015).

Synthesis of Novel Compounds and Their Biological Activities

  • Novel Derivatives and Biological Evaluation : Potkin et al. (2017) discussed the preparation of new derivatives of 4,5-dihydro-1H-pyrazole, 4,5-dihydro-1,2-oxazole, and pyrimidine, indicating the versatility of 3-(3-Methylphenyl)-1,2-oxazol-5-amine in synthesizing novel compounds with potential biological activities (Potkin et al., 2017).

Future Directions

The study and application of oxazole derivatives is a vibrant field, with potential uses in medicinal chemistry, materials science, and other areas . The introduction of various substituents, such as the “3-Methylphenyl” group, allows for the exploration of a wide range of properties and potential applications .

properties

IUPAC Name

3-(3-methylphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-3-2-4-8(5-7)9-6-10(11)13-12-9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTZXIMFRONHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402848
Record name 3-(3-methylphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)-1,2-oxazol-5-amine

CAS RN

86685-97-4
Record name 3-(3-methylphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-METHYLPHENYL)-5-ISOXAZOLAMINE
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